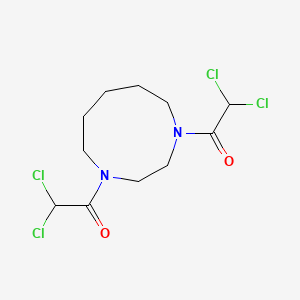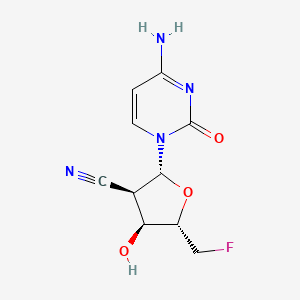
2'-Cyano-2',5'-dideoxy-5'-fluorocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
化学反应分析
Types of Reactions
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学研究应用
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleoside analogs.
Biology: The compound is employed in studies investigating DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: It has shown promise in the treatment of cancers, particularly those resistant to conventional therapies.
作用机制
The mechanism of action of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication and repair, such as DNA polymerases and methyltransferases .
相似化合物的比较
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another nucleoside analog with similar applications in cancer treatment.
5-Azacytidine: Used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: A cytidine analog used in the treatment of various hematological malignancies.
Uniqueness
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the cyano group at the 2’ position and the fluorine atom at the 5’ position enhances its stability and efficacy compared to other nucleoside analogs .
属性
CAS 编号 |
185609-59-0 |
|---|---|
分子式 |
C10H11FN4O3 |
分子量 |
254.22 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(4-amino-2-oxopyrimidin-1-yl)-5-(fluoromethyl)-4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C10H11FN4O3/c11-3-6-8(16)5(4-12)9(18-6)15-2-1-7(13)14-10(15)17/h1-2,5-6,8-9,16H,3H2,(H2,13,14,17)/t5-,6-,8+,9-/m1/s1 |
InChI 键 |
WUPUJQFFACGSLY-MTSNSDSCSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)C#N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CF)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


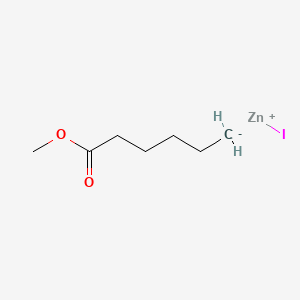
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

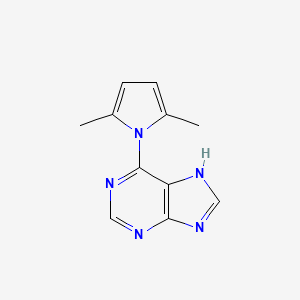

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)

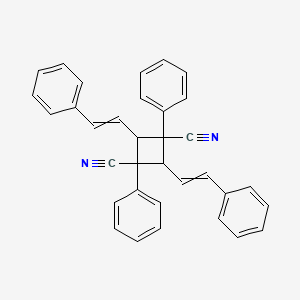
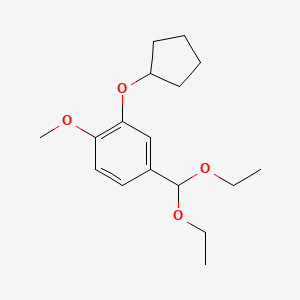
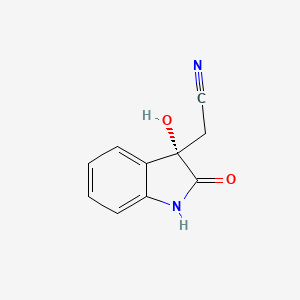
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
